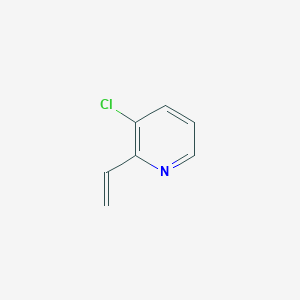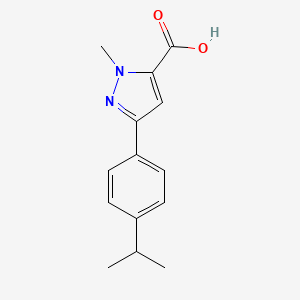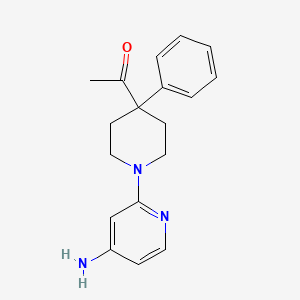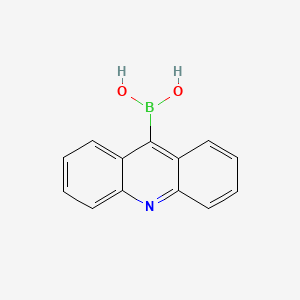![molecular formula C11H20FN3 B11743204 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743204.png)
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and alkynes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the fluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce ethyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its pyrazole core is known to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, the compound can be used in the development of agrochemicals and materials science. Its ability to form stable complexes with metals makes it useful in catalysis and material fabrication.
Mécanisme D'action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the fluoroethyl group may enhance the compound’s binding affinity and selectivity for certain receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
- [1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
- [1-(2-iodoethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and making it a unique candidate for further research.
Propriétés
Formule moléculaire |
C11H20FN3 |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H20FN3/c1-10(2)3-6-13-9-11-4-7-14-15(11)8-5-12/h4,7,10,13H,3,5-6,8-9H2,1-2H3 |
Clé InChI |
SBWHZEQGBHOHDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCC1=CC=NN1CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743121.png)
![2-amino-3-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11743132.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)


![8H-Indolo[3,2,1-de]acridin-8-one](/img/structure/B11743154.png)
![1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743155.png)
![(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11743159.png)


![3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11743167.png)

![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743173.png)

